REACTION_CXSMILES
|
C(N=CC)(C)(C)C.C([N-]C(C)C)(C)C.[Li+].P(Cl)(OCC)([O:18][CH2:19][CH3:20])=O.O=[C:26]1[CH2:31][CH2:30][CH:29]([C:32]([O:34][CH3:35])=[O:33])[CH2:28][CH2:27]1>>[O:18]=[CH:19][CH:20]=[C:26]1[CH2:31][CH2:30][CH:29]([C:32]([O:34][CH3:35])=[O:33])[CH2:28][CH2:27]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CC1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the lithioeneaminephosphonate
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC=C1CCC(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |